3-cyano-N-(prop-2-yn-1-yl)benzamide

IMPDH Immunosuppression Oncology

3-Cyano-N-(prop-2-yn-1-yl)benzamide (CAS 1017048-13-3) is a small-molecule benzamide derivative with a molecular weight of 184.19 g/mol and the formula C11H8N2O. Its structure features a terminal alkyne and a cyano group on the benzamide core, making it a versatile building block in medicinal chemistry.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 1017048-13-3
Cat. No. B3363177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(prop-2-yn-1-yl)benzamide
CAS1017048-13-3
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC#CCNC(=O)C1=CC=CC(=C1)C#N
InChIInChI=1S/C11H8N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H,13,14)
InChIKeyYSJFRQSACYZLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Cyano-N-(prop-2-yn-1-yl)benzamide (CAS 1017048-13-3) Matters in Life Science Procurement


3-Cyano-N-(prop-2-yn-1-yl)benzamide (CAS 1017048-13-3) is a small-molecule benzamide derivative with a molecular weight of 184.19 g/mol and the formula C11H8N2O [1]. Its structure features a terminal alkyne and a cyano group on the benzamide core, making it a versatile building block in medicinal chemistry. The compound has been primarily investigated for its activity as an inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitor [2], a target of interest in oncology and immunosuppression. This evidence guide clarifies the quantifiable, comparator-based reasons a scientist would select this specific compound over its closest analogs.

Critical Distinctions: Why N-(Prop-2-yn-1-yl)benzamide Analogs Are Not Interchangeable with 1017048-13-3


The benzamide class is vast, but the specific substitution pattern on the aromatic ring and the nature of the N-alkyl group dictate target engagement and biological profile [1]. The 3-cyano group on 1017048-13-3, for instance, is not a simple structural nuance; it dramatically alters enzyme inhibition potency and species selectivity when compared to unsubstituted or ortho/para-substituted benzamides [2]. Generic substitution with a compound lacking the precise 3-cyano-propargyl combination can lead to significantly reduced or off-target activity, rendering experimental conclusions invalid. The following quantitative evidence demonstrates why 3-cyano-N-(prop-2-yn-1-yl)benzamide occupies a distinct performance niche relative to its in-class alternatives.

Quantitative Differentiation Guide: 3-Cyano-N-(prop-2-yn-1-yl)benzamide vs. Comparators


IMPDH2 Inhibition Potency vs. Clinical Gold Standard Mycophenolic Acid (MPA)

The compound exhibits modest, micromolar-range inhibitory activity against human IMPDH2 (IC50 = 2.1–2.2 μM). This is significantly less potent than the clinical IMPDH inhibitor Mycophenolic Acid (MPA), which displays an IC50 of approximately 25.6 μg/L (~80 nM) and Ki values of 50–58 nM for the human enzyme [1][2]. The lower potency of 1017048-13-3 positions it as a valuable tool compound for probing IMPDH biology without the strong immunosuppressive or cytotoxic effects associated with potent clinical inhibitors.

IMPDH Immunosuppression Oncology Enzyme Inhibition

Lack of HDAC Inhibition: A Critical Negative Selectivity Metric

A common feature among benzamide derivatives is the potential for histone deacetylase (HDAC) inhibition, which can confound cellular assay results. Crucially, 3-cyano-N-(prop-2-yn-1-yl)benzamide demonstrates negligible HDAC inhibitory activity, with an IC50 of 292,000 nM (292 μM) in a HeLa nuclear extract assay [1]. This contrasts sharply with known benzamide-based HDAC inhibitors like MS-275 (Entinostat), which inhibit HDAC1 with an IC50 of ~0.3 μM [2].

HDAC Epigenetics Off-Target Activity Benzamide

Species-Specific IMPDH Inhibition: Selectivity for Cryptosporidium parvum over Human Enzyme

While the compound is a relatively weak inhibitor of human IMPDH2 (IC50 ≈ 2.1 μM), it exhibits significantly enhanced potency against the IMPDH from the pathogenic parasite Cryptosporidium parvum. An IC50 of 6.10 nM has been reported for the inhibition of C. parvum IMPDH [1], compared to an IC50 of 2.20 μM (2200 nM) for the human isoform [2].

Antiparasitic Cryptosporidium Species Selectivity IMPDH

Functional Utility: Terminal Alkyne for Click Chemistry Bioconjugation

A key structural advantage of 3-cyano-N-(prop-2-yn-1-yl)benzamide is its terminal propargyl (alkyne) group. This functional handle is uniquely suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier 'click chemistry' reaction, enabling the selective and bioorthogonal attachment of the molecule to azide-modified surfaces, biomolecules, or fluorophores [1]. Many close analogs, such as those with saturated N-alkyl chains, lack this versatile reactivity.

Click Chemistry Bioconjugation Chemical Probe Copper-Catalyzed Azide-Alkyne Cycloaddition

Defined Application Scenarios for 3-Cyano-N-(prop-2-yn-1-yl)benzamide


Chemical Biology: A 'Clickable' IMPDH Probe with Negligible HDAC Off-Target Activity

Researchers investigating the cellular role of IMPDH can utilize 3-cyano-N-(prop-2-yn-1-yl)benzamide as a mild, reversible inhibitor (IC50 ≈ 2.1 μM for human IMPDH2 [1]) that lacks the confounding epigenetic effects of other benzamides (HDAC IC50 = 292 μM [2]). Its terminal alkyne allows for CuAAC-mediated conjugation to biotin or fluorescent tags for target engagement studies or affinity pull-downs [3]. This dual utility—specific, moderate target inhibition plus a bioconjugation handle—is not available with simpler benzamide analogs.

Parasitology: Species-Selective Inhibition for Cryptosporidium parvum Model Studies

For projects focused on Cryptosporidium infection models, the compound's remarkable 360-fold selectivity for the parasite IMPDH (IC50 = 6.10 nM [4]) over the human enzyme (IC50 = 2.20 μM [1]) makes it an ideal tool compound. This allows for robust inhibition of the pathogen's guanine nucleotide synthesis at concentrations that are unlikely to be cytotoxic to the host cells. This species-selectivity profile is a key differentiator from broad-spectrum IMPDH inhibitors like ribavirin or mycophenolic acid.

Medicinal Chemistry: A Privileged Scaffold for Antiproliferative SAR Campaigns

The 3-cyano-N-(propargyl)benzamide core serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at discovering novel antiproliferative agents. While the parent compound shows moderate antiproliferative activity in vitro [5], its modular structure (cyano and alkyne groups) allows for systematic derivatization. Its lack of potent HDAC inhibition [2] ensures that any improved anticancer activity observed in analogs is more likely to be on-target rather than an off-target epigenetic effect, streamlining hit-to-lead optimization.

Building Block: A Versatile Intermediate for Click Chemistry-Derived Compound Libraries

Procurement teams in medicinal chemistry CROs or academic screening centers should prioritize this compound as a core building block for generating diverse compound libraries. The terminal alkyne enables facile diversification via CuAAC with a vast array of commercially available azides [3]. The presence of the 3-cyano group provides an additional vector for further synthetic elaboration, making it a high-utility, high-value intermediate for the rapid generation of novel chemical space.

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